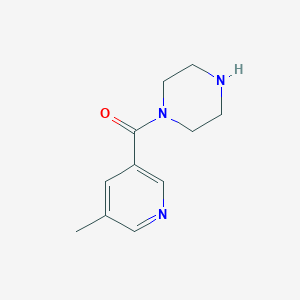
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluoro group and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors
Introduction of the Imidazole Moiety: The imidazole ring is introduced through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The fluoro and imidazole groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
科学的研究の応用
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
作用機序
The mechanism of action of (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The fluoro and imidazole groups contribute to the compound’s overall reactivity and specificity.
類似化合物との比較
Similar Compounds
- (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol
- (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)amine
- (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)chloride
Uniqueness
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the formation of complex organic structures .
特性
分子式 |
C9H9BFN3O2 |
|---|---|
分子量 |
221.00 g/mol |
IUPAC名 |
[4-fluoro-6-(4-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-4-14(5-13-6)9-2-8(11)7(3-12-9)10(15)16/h2-5,15-16H,1H3 |
InChIキー |
WNXRMMRVHBTJIW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)N2C=C(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


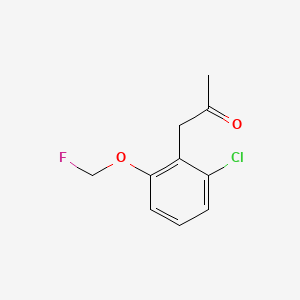
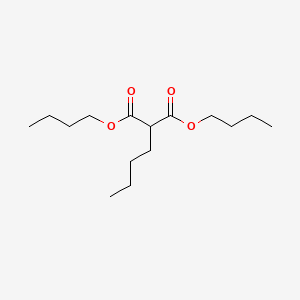
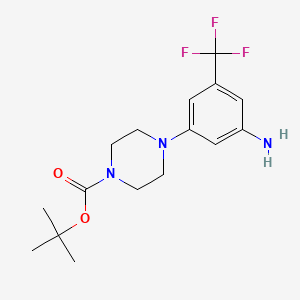
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)

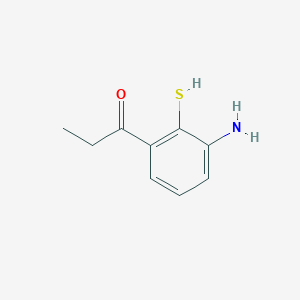
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)
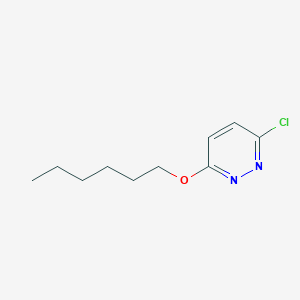
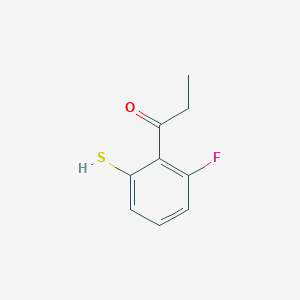
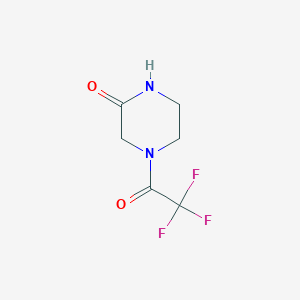
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)
![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
